Epicoccamide

Übersicht

Beschreibung

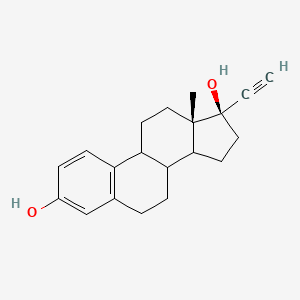

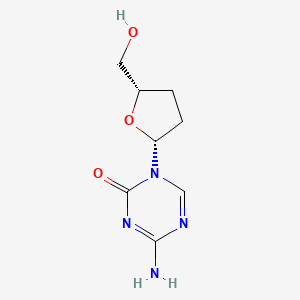

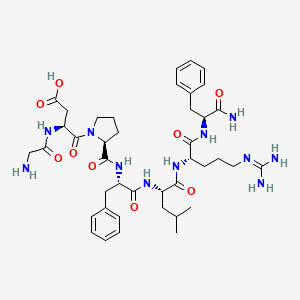

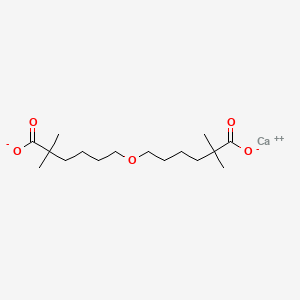

Epicoccamid ist ein neuartiger sekundärer Metabolit, der aus dem mit Quallen assoziierten Pilz Epicoccum purpurascens gewonnen wird . Diese Verbindung ist ein Tetramsäurederivat, das aufgrund seiner Zusammensetzung aus drei biosynthetisch unterschiedlichen Untereinheiten ungewöhnlich ist: Glykosid, Fettsäure und Tetramsäure (Aminosäure) .

Wirkmechanismus

Target of Action

Epicoccamide is a biosynthetically distinct mannosylated tetramate The primary target of this compound is not explicitly mentioned in the available literature

Mode of Action

The mode of action of this compound involves its interaction with the biosynthetic gene cluster (BGC) epi, which is responsible for its biosynthesis . The cluster epi includes six putative open reading frames (epiA-epiF), in which epiA encodes a tetramate-forming polyketide synthase and nonribosomal peptide synthetases (PKS−NRPS hybrid) . .

Biochemical Pathways

The biosynthetic pathway of this compound involves the unconventional biosynthetic gene cluster epi . The corresponding tetramates releasing during this compound A biosynthesis are catalyzed through Dieckmann-type cyclization, in which the reductive ® domain residing in the terminal module of EpiA accomplishes the conversion .

Result of Action

The result of this compound’s action is the production of a biosynthetically distinct mannosylated tetramate . Genetic knockout of epiA completely abolishes the biosynthesis of this compound A . .

Action Environment

This compound is produced by the ascomycete genus Epicoccum, which colonizes different types of substrates and is associated with phyllosphere or decaying vegetation . The fungus was obtained from the inner tissue of the jellyfish Aurelia aurita

Biochemische Analyse

Biochemical Properties

Epicoccamide is a biosynthetically distinct mannosylated tetramate . The structure of this compound was elucidated using spectroscopic methods, mainly 1D and 2D NMR, ESI-MS, and chemical degradations

Cellular Effects

This compound D, a compound with the longest chain, has been reported to be cytotoxic to HeLa cells and has antiproliferative effects on mouse fibroblastic and human leukemic cell lines . It has also been reported to induce morphogenesis and pigment formation in the phytopathogenic fungus Phoma destructiva .

Molecular Mechanism

It is known that the biosynthesis of this compound A is accomplished through a previously uncharacterized PKS−NRPS hybrid-based BGC epi . The corresponding tetramates releasing during this compound A biosynthesis was catalyzed through Dieckmann-type cyclization, in which the reductive ® domain residing in terminal module of EpiA accomplished the conversion .

Metabolic Pathways

It is known that the biosynthesis of this compound A involves a PKS−NRPS hybrid

Vorbereitungsmethoden

Epicoccamid wird vom Pilz Epicoccum purpurascens produziert, der aus dem inneren Gewebe der Qualle Aurelia aurita isoliert werden kann . Die Biosynthese von Epicoccamid beinhaltet einen hybriden Polyketid-Synthase (PKS)- und Nichtribosomalen Peptid-Synthase (NRPS)-Weg . Der Gencluster, der für seine Biosynthese verantwortlich ist, umfasst sechs offene Leserahmen, wobei das Schlüsselenzym ein Tetramate bildendes PKS-NRPS-Hybrid ist . Der biosynthetische Weg beinhaltet eine Dieckmann-artige Cyclisierung, die durch die reduktive Domäne des PKS-NRPS-Hybrids katalysiert wird .

Chemische Reaktionsanalyse

Epicoccamid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Struktur der Verbindung, die Glykosid-, Fettsäure- und Tetramsäure-Untereinheiten umfasst, ermöglicht ihr die Teilnahme an verschiedenen chemischen Umwandlungen . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nucleophile . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab, aber sie beinhalten typischerweise Modifikationen an den Glykosid-, Fettsäure- oder Tetramsäure-Einheiten .

Analyse Chemischer Reaktionen

Epicoccamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, which includes glycosidic, fatty acid, and tetramic acid subunits, allows it to participate in diverse chemical transformations . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the glycosidic, fatty acid, or tetramic acid moieties .

Wissenschaftliche Forschungsanwendungen

Epicoccamid hat aufgrund seiner einzigartigen Struktur und Bioaktivität mehrere wissenschaftliche Forschungsanwendungen. Es wurde auf seine potenzielle Verwendung in Chemie, Biologie, Medizin und Industrie untersucht . In der Chemie wird Epicoccamid als Modellverbindung zur Untersuchung von Tetramsäurederivaten und ihrer Biosynthese verwendet . In der Biologie wurde es auf seine antimikrobiellen und antifungalen Eigenschaften untersucht . In der Medizin zeigt Epicoccamid aufgrund seiner bioaktiven Eigenschaften vielversprechende Eigenschaften als potenzieller Therapeutikum . In der Industrie wird es in biotechnologischen Anwendungen eingesetzt, darunter die Biotransformation von Verbindungen und die Biosynthese von Nanopartikeln .

Wirkmechanismus

Der Wirkmechanismus von Epicoccamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass die Tetramsäure-Einheit der Verbindung eine entscheidende Rolle bei ihrer Bioaktivität spielt . Die genauen molekularen Zielstrukturen und Signalwege, die am Wirkmechanismus von Epicoccamid beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es seine Wirkungen durch Wechselwirkungen mit zellulären Enzymen und Rezeptoren ausübt .

Vergleich Mit ähnlichen Verbindungen

Epicoccamid ist unter den Tetramsäurederivaten aufgrund seiner Glykosid- und Fettsäure-Untereinheiten einzigartig . Ähnliche Verbindungen umfassen andere Tetramsäurederivate wie Epicocconon, ein im Handel erhältliches Fluorophor, und Epicolacton, eine antimikrobielle Verbindung . Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit Epicoccamid auf, unterscheiden sich jedoch in ihren spezifischen Untereinheiten und Bioaktivitäten .

Eigenschaften

IUPAC Name |

(3Z)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/b23-22-/t19?,20?,21-,25-,26+,27+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMMQSHEMIVRFP-CHSDNGCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)/C(=C(\C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/O)/C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

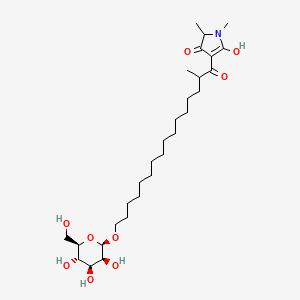

Q1: What are epicoccamides and where are they found?

A1: Epicoccamides are glycosylated tetramic acid derivatives primarily isolated from fungi of the genus Epicoccum. They are characterized by a unique structure composed of three distinct subunits: a glycosidic moiety (typically mannose), a fatty acid chain, and a tetramic acid core. [, ] These compounds have been discovered in various Epicoccum species, including those associated with the tree fungus Pholiota squarrosa and those isolated from marine sources like the jellyfish Aurelia aurita. [, ]

Q2: What biological activities have been reported for epicoccamides?

A2: Research suggests that epicoccamides exhibit a range of biological activities, including:

- Antifungal activity: Epicoccamide D has been shown to induce morphogenesis and pigment formation in the fungus Phoma destructiva at a concentration of 1.7 mM. []

- Cytotoxicity: this compound D displayed cytotoxicity against HeLa cells (CC50 17.0 μM). []

- Antiproliferative activity: this compound D demonstrated antiproliferative effects against mouse fibroblast (L-929) and human leukemia (K-562) cell lines. []

- Potential antileishmanial activity: In silico studies suggest that this compound derivatives (A-D) exhibit significant binding affinities to trypanothione reductase, an enzyme crucial for the survival of Leishmania parasites. []

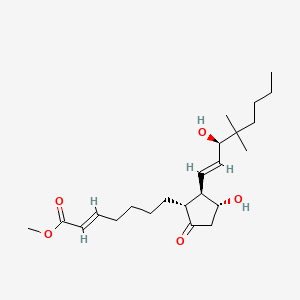

Q3: How does the structure of this compound D contribute to its biological activity?

A3: The total synthesis of this compound D has been achieved, allowing for the confirmation of its absolute configuration as 5S,7S. [] This stereochemistry is believed to be crucial for its biological activity. [] Furthermore, the synthesis involved a key step of hydrogenation using a specific rhodium catalyst, (R,R)-[Rh(Et-DUPHOS)][BF4], to establish the (7S)-stereocenter. [] This highlights the importance of the molecule's three-dimensional structure and specific functional groups for its interactions with biological targets.

Q4: What is the role of computational chemistry in understanding epicoccamides?

A4: In silico analyses have been employed to investigate the potential antileishmanial activity of this compound derivatives. [] These studies, utilizing the crystallographic structure of trypanothione reductase from Leishmania infantum, revealed that epicoccamides bind to the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions. [] The calculated binding energies for this compound derivatives (A-D) suggest a strong interaction with the target enzyme, supporting their potential as antileishmanial agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.